molecular formula C13H19FN2O2S B4793155 1-ETHYL-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE

1-ETHYL-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE

Cat. No.: B4793155
M. Wt: 286.37 g/mol
InChI Key: UGRXUIJKQPDGFJ-UHFFFAOYSA-N
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Description

1-ETHYL-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an ethyl group, a fluorophenyl group, and a methanesulfonyl group attached to a piperazine ring

Properties

IUPAC Name

1-ethyl-4-[(2-fluorophenyl)methylsulfonyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2S/c1-2-15-7-9-16(10-8-15)19(17,18)11-12-5-3-4-6-13(12)14/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRXUIJKQPDGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethylpiperazine and 2-fluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 1-ethylpiperazine is reacted with 2-fluorobenzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then treated with methanesulfonyl chloride to introduce the methanesulfonyl group, resulting in the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-ETHYL-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ETHYL-4-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERAZINE
  • 1-ETHYL-4-[(2-BROMOPHENYL)METHANESULFONYL]PIPERAZINE
  • 1-ETHYL-4-[(2-IODOPHENYL)METHANESULFONYL]PIPERAZINE

Uniqueness

1-ETHYL-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications compared to its chloro, bromo, or iodo analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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